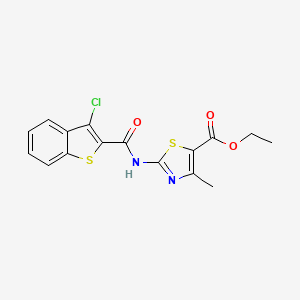

ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate

Description

ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name |

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-3-22-15(21)12-8(2)18-16(24-12)19-14(20)13-11(17)9-6-4-5-7-10(9)23-13/h4-7H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXRUQQWRIFMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. One common method includes the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form an intermediate product . This intermediate is then reacted with ethyl 2-aminothiophene-3-carboxylate under specific conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Amide Bond Formation

The amide bond in this compound is typically formed through coupling reactions involving carboxylic acids and amines. Common reagents include:

-

1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) combined with N,N-diisopropylethylamine (DIPEA) for activation .

-

1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with dimethyl sulfoxide (DMSO) for efficient coupling under mild conditions .

Key Reaction :

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine:

-

Acidic hydrolysis : Uses hydrochloric acid (HCl) or similar acids .

-

Basic hydrolysis : Involves sodium hydroxide (NaOH) or potassium hydroxide (KOH) .

Key Reaction :

Substitution Reactions

The chlorine atom on the benzothiophene ring is electrophilic and undergoes nucleophilic substitution:

-

Reagents : Sodium azide (NaN₃) or potassium thiocyanate (KSCN) in basic conditions .

-

Products : Substituted benzothiophene derivatives (e.g., azides, thiocyanates) .

Key Reaction :

Ester Hydrolysis

The ethyl ester group hydrolyzes to form the carboxylic acid:

Key Reaction :

Oxidation/Reduction of the Thiazole Ring

The thiazole ring can undergo oxidation or reduction:

-

Oxidation : Uses hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Reduction : Employs lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Key Reaction :

Comparison of Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Amide Formation | HATU/DIPEA, EDC/DMSO | Amide derivatives |

| Amide Hydrolysis | HCl or NaOH | Carboxylic acid + Amine |

| Substitution | NaN₃/KSCN in basic conditions | Substituted benzothiophene |

| Ester Hydrolysis | HCl (acidic) or NaOH (basic) | Carboxylic acid |

| Thiazole Oxidation | H₂O₂/KMnO₄ | Sulfoxides/sulfones |

| Thiazole Reduction | LiAlH₄/NaBH₄ | Dihydrothiazole derivatives |

Research Findings

Scientific Research Applications

The synthesis of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves several steps:

- Amide Coupling Reaction : The reaction between 3-chloro-1-benzothiophene-2-carboxylic acid and an amine derivative to form the amide.

- Esterification : The formation of the ethyl ester from the carboxylic acid.

- Thiazole Formation : The introduction of the thiazole ring through cyclization reactions.

Advanced synthetic techniques such as microwave-assisted synthesis can enhance yield and purity, making the process more efficient.

Target Interactions

The compound interacts with key biological targets such as:

- Enzymes : It may inhibit enzymes involved in metabolic pathways, affecting processes like cell signaling.

- Receptors : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, which are critical in many physiological responses.

Case Studies

Several case studies highlight the compound's potential:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

- Cancer Research : In vitro studies showed that the compound could induce apoptosis in human cancer cell lines, indicating its potential as an anticancer agent.

- Inflammation Model : Animal models treated with this compound showed reduced markers of inflammation, supporting its use in inflammatory disease management.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiophene derivatives, such as:

Tipepidine: Used as an antitussive agent.

Tiquizium Bromide: Used as an antispasmodic.

Dorzolamide: Used in the treatment of glaucoma.

Tioconazole: An antifungal agent.

These compounds share the thiophene nucleus but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .

Biological Activity

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-methyl-1,3-thiazole-5-carboxylate, with the CAS number 329220-66-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 380.87 g/mol. The compound contains functional groups that may contribute to its biological activity, including thiazole and benzothiophene moieties.

Synthesis

The synthesis of this compound typically involves the formation of the amide bond between a benzothiophene derivative and a carboxylic acid under specific conditions. Various methods have been reported for synthesizing related compounds, often utilizing coupling agents like HATU or EDC in the presence of solvents such as DMSO .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazole and benzothiophene derivatives. For instance, certain benzothiazole derivatives have shown significant inhibitory effects on various cancer cell lines, indicating a promising avenue for further exploration of similar structures .

In vitro tests demonstrated that derivatives with similar structural features exhibited potent activity against HepG2 (human liver cancer) cells, with some compounds inducing apoptosis at low concentrations (IC50 values ranging from 1.2 nM to 48 nM) . While specific data on this compound is limited, its structural analogs suggest it may possess comparable anticancer properties.

The mechanism by which thiazole and benzothiophene derivatives exert their biological effects often involves modulation of cellular pathways associated with apoptosis and cell proliferation. For instance, compounds that induce apoptosis in cancer cells typically activate caspase pathways or inhibit anti-apoptotic proteins .

Comparative Biological Activity

A comparative analysis of related compounds can provide insights into the biological activity of this compound. The following table summarizes the IC50 values for several related compounds tested against various cancer cell lines:

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| Benzothiazole Derivative A | HepG2 | 48 |

| Benzothiazole Derivative B | SKRB-3 | 1.2 |

| Ethyl 4-Methyl Thiazole Derivative | A549 | 44 |

| Ethyl 2-(3-Chloro-Benzothiophene) Analog | SW620 | 4.3 |

Case Studies and Research Findings

Several case studies have explored the biological activity of thiazole and benzothiophene derivatives:

- Anticancer Studies : A study on benzothiazole derivatives indicated that modifications in the structure significantly affected their anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against HepG2 cells .

- Xanthine Oxidase Inhibition : Some thiazole derivatives have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Compounds demonstrated moderate to strong inhibitory activities, suggesting potential applications in treating gout and related disorders .

Q & A

Q. Table 1. Example SAR Data for Analogous Thiazoles

| Substituent (R) | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 3-Cl (Parent) | 12.3 ± 1.2 | 64 (S. aureus) |

| 4-F | 8.9 ± 0.8 | 32 (S. aureus) |

| 3-Br | 18.5 ± 2.1 | >128 |

| Data adapted from |

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for amidation .

- Catalyst optimization : Compare EDCl, DCC, or HATU for coupling efficiency .

- Temperature control : Conduct reactions under reflux (80°C) vs. room temperature to minimize side products .

Q. What strategies address poor solubility or stability in aqueous media for in vitro assays?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the carboxylate group for enhanced solubility .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

- pH adjustment : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) .

Q. How can contradictory bioactivity data between structural analogs be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., consistent cell lines, assay durations) .

- Molecular docking : Identify binding mode variations due to substituent effects (e.g., trifluoromethyl groups altering hydrophobic interactions) .

Q. What computational methods predict synthetic feasibility or bioactivity before experimental validation?

- Methodological Answer :

- Retrosynthetic analysis : Use AI-driven tools (e.g., ICSynth) to propose viable routes .

- QSAR modeling : Train models on thiazole derivative datasets to forecast IC50 values .

- DFT calculations : Assess reaction energetics (e.g., activation barriers for cyclization steps) .

Q. How should in vivo efficacy and pharmacokinetics be evaluated for lead candidates?

- Methodological Answer :

Q. What safety and toxicity assessments are critical prior to preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.